molecular formula C12H10KO5S2 B1632236 Potassium 3-(phenylsulfonyl)benzenesulfonate CAS No. 63316-43-8

Potassium 3-(phenylsulfonyl)benzenesulfonate

Cat. No.: B1632236
CAS No.: 63316-43-8
M. Wt: 337.4 g/mol
InChI Key: AZAXDEGLWYZTDO-UHFFFAOYSA-N
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Description

Potassium 3-(phenylsulfonyl)benzenesulfonate is a chemical compound with the molecular formula C12H9KO5S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its high thermal stability and is often used as an additive in various industrial processes .

Properties

CAS No.

63316-43-8

Molecular Formula

C12H10KO5S2

Molecular Weight

337.4 g/mol

IUPAC Name

potassium;3-(benzenesulfonyl)benzenesulfonate

InChI

InChI=1S/C12H10O5S2.K/c13-18(14,10-5-2-1-3-6-10)11-7-4-8-12(9-11)19(15,16)17;/h1-9H,(H,15,16,17);

InChI Key

AZAXDEGLWYZTDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O.[K]

Other CAS No.

63316-43-8

physical_description

DryPowde

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-(phenylsulfonyl)benzenesulfonate can be synthesized through several methods. One common synthetic route involves the sulfonation of diphenyl sulfone followed by neutralization with potassium hydroxide. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-(phenylsulfonyl)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfinate salts, and various substituted aromatic compounds. These products have diverse applications in chemical synthesis and industrial processes .

Scientific Research Applications

Potassium 3-(phenylsulfonyl)benzenesulfonate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of potassium 3-(phenylsulfonyl)benzenesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • Potassium diphenylsulfone sulfonate
  • Potassium 3-(phenylsulphonyl)benzenesulphonate
  • 3-Phenylsulfonylbenzenesulfonic acid potassium salt

Uniqueness

Potassium 3-(phenylsulfonyl)benzenesulfonate is unique due to its high thermal stability and specific chemical reactivity. Compared to similar compounds, it offers superior performance as a flame retardant additive and has distinct applications in various industrial processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 3-(phenylsulfonyl)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
Potassium 3-(phenylsulfonyl)benzenesulfonate

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